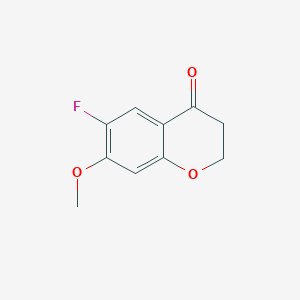![molecular formula C26H18N4 B13036341 1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
1,4-Di([2,2'-bipyridin]-4-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di([2,2’-bipyridin]-4-yl)benzene is a compound that features a benzene ring substituted with two [2,2’-bipyridin]-4-yl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di([2,2’-bipyridin]-4-yl)benzene typically involves the coupling of bipyridine derivatives with benzene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid derivative of bipyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-Di([2,2’-bipyridin]-4-yl)benzene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di([2,2’-bipyridin]-4-yl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bipyridine groups can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Coordination Reactions: The nitrogen atoms in the bipyridine moieties can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3). The reactions are typically carried out in the presence of a Lewis acid catalyst such as AlCl3.
Coordination Reactions: Metal salts such as palladium chloride (PdCl2) or platinum chloride (PtCl2) are commonly used. The reactions are usually conducted in solvents like acetonitrile or ethanol.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 1,4-Di([2,2’-bipyridin]-4-yl)benzene.
Coordination Reactions: Metal complexes with varying stoichiometries and geometries, depending on the metal ion and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,4-Di([2,2’-bipyridin]-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 1,4-Di([2,2’-bipyridin]-4-yl)benzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine groups. This coordination can alter the electronic properties of the metal center, making it more reactive or selective in catalytic processes. The compound can also participate in π-π stacking interactions, which are important in the formation of supramolecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
1,4-Di(2-pyridyl)benzene: Similar structure but with pyridine groups instead of bipyridine.
1,4-Di(4-pyridyl)benzene: Another related compound with pyridine groups at the 1 and 4 positions of benzene.
Uniqueness
1,4-Di([2,2’-bipyridin]-4-yl)benzene is unique due to the presence of bipyridine groups, which provide additional coordination sites and electronic properties compared to simpler pyridine derivatives. This makes it particularly useful in the formation of complex metal-organic frameworks and in applications requiring precise control over electronic interactions.
Eigenschaften
Molekularformel |
C26H18N4 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-pyridin-2-yl-4-[4-(2-pyridin-2-ylpyridin-4-yl)phenyl]pyridine |
InChI |
InChI=1S/C26H18N4/c1-3-13-27-23(5-1)25-17-21(11-15-29-25)19-7-9-20(10-8-19)22-12-16-30-26(18-22)24-6-2-4-14-28-24/h1-18H |
InChI-Schlüssel |
PQXUJPBEFAMGMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


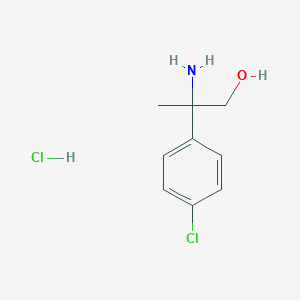
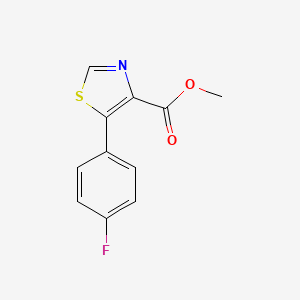
![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)

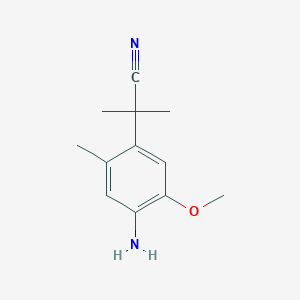
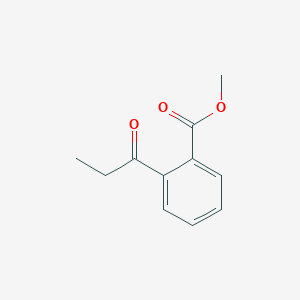


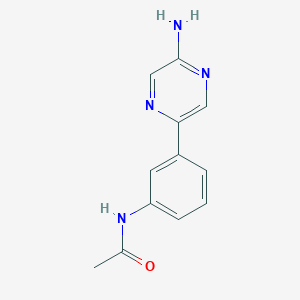
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
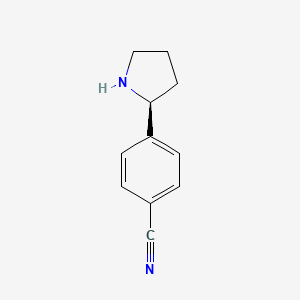

![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
